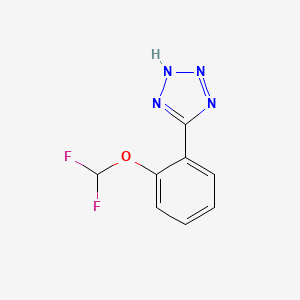

5-(2-Difluoromethoxy-phenyl)-2H-tetrazole

Description

Overview of Tetrazole Chemistry and its Significance in Organic and Medicinal Sciences

Tetrazoles are synthetic heterocyclic compounds not found in nature, characterized by a five-membered ring with four nitrogen atoms. nih.gov The ring system is aromatic and exists in two main tautomeric forms, 1H- and 2H-tetrazole, with the specific tautomer often influencing the molecule's biological activity and physical properties. nih.govmdpi.com First synthesized in 1885, tetrazoles have become a cornerstone in various scientific disciplines due to their distinct characteristics. nih.gov

The high nitrogen content of the tetrazole ring imparts several valuable properties, including significant thermal stability and high energy of formation, leading to applications in materials science as gas-generating agents and components in energetic materials. srce.hr However, their most profound impact has been in medicinal and organic sciences. researchgate.net

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. globalresearchonline.net It shares a similar pKa (around 4.5-4.9), spatial arrangement, and planar structure with a carboxylic acid, allowing it to participate in similar hydrogen bonding and ionic interactions with biological targets. nih.gov This substitution can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability compared to the corresponding carboxylic acid, making it a "privileged scaffold" in drug design. nih.govisfcppharmaspire.com Consequently, the tetrazole moiety is a key component in numerous marketed drugs, including the antihypertensive agent Valsartan. nih.gov Tetrazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.netisfcppharmaspire.com

Importance of Substituted Phenyltetrazoles in Contemporary Chemical Research

The functionalization of the tetrazole ring at its single carbon atom (the C5 position) with a phenyl group gives rise to 5-phenyltetrazoles, a class of compounds with significant research interest. The phenyl substituent provides a versatile scaffold that can be further modified, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize its function. globalresearchonline.net

Substituted phenyltetrazoles are integral to the development of new therapeutic agents. For instance, derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) are extensively studied for their potential as angiotensin-II receptor antagonists for treating hypertension. nih.gov The substitution pattern on the phenyl ring plays a crucial role in determining the biological activity. Different substituents can influence the molecule's interaction with target receptors, its solubility, and its pharmacokinetic profile. nih.gov Research has demonstrated that various substituted phenyltetrazole derivatives exhibit promising activities, including anticonvulsant, anti-inflammatory, and anticancer effects. globalresearchonline.net

Beyond medicine, these compounds are used in coordination chemistry as ligands and in materials science. mdpi.com The ability to introduce various functional groups onto the phenyl ring allows for the creation of complex molecular architectures with tailored properties for applications ranging from catalysis to advanced polymers. researchgate.net The synthesis of these compounds, often through [2+3] cycloaddition reactions between nitriles and azides, is a field of active research, with a focus on developing more efficient, regioselective, and environmentally benign methods. srce.hrresearchgate.netresearchgate.net

Specific Academic Context of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole

While extensive research exists for the broader class of substituted phenyltetrazoles, dedicated scholarly articles focusing specifically on this compound are limited. Its academic context is therefore primarily derived from its structural components and the established roles of these functional groups in medicinal and materials chemistry. The compound is identified by the CAS number 832737-43-6. chemdict.com

| Property | Value |

|---|---|

| CAS Number | 832737-43-6 |

| Molecular Formula | C8H6F2N4O |

| Molecular Weight | 212.16 g/mol |

| IUPAC Name | 5-[2-(difluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole |

| Purity | 95%+ |

The key feature of this molecule is the difluoromethoxy group (-OCHF₂) at the ortho position of the phenyl ring. The incorporation of fluorine-containing groups is a critical strategy in modern drug design. mdpi.comnih.govmdpi.com The difluoromethoxy group, in particular, is of growing interest as it is considered a "lipophilic hydrogen bond donor." acs.org This unique characteristic allows it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially forming hydrogen bonds with biological targets while simultaneously enhancing lipophilicity. acs.org This increased lipophilicity can improve a molecule's ability to cross cell membranes and enhance its metabolic stability, which are crucial pharmacokinetic properties. mdpi.combohrium.com

The presence of this group on a phenyltetrazole scaffold suggests that this compound is a candidate for investigation in medicinal chemistry programs. The tetrazole ring provides the acidic bioisostere character, while the difluoromethoxy-substituted phenyl ring allows for fine-tuning of lipophilicity, metabolic stability, and target-binding interactions.

Scope and Research Aims of the Scholarly Investigation

This investigation aims to consolidate the understanding of this compound by analyzing its constituent parts within the framework of established chemical principles. The primary research aims are:

To provide a comprehensive overview of the fundamental chemistry of tetrazoles and the significance of phenyl substitution, thereby establishing the foundational context for the target molecule.

To propose the potential research value and applications of this compound, particularly in the field of drug discovery, based on an integrated analysis of its structural features.

To present known data for the compound and highlight the need for further empirical research, such as novel synthesis routes, spectroscopic characterization, and biological screening, to validate its theoretical potential.

By systematically examining the roles of the tetrazole, phenyl, and difluoromethoxy moieties, this article serves as a foundational scholarly resource to stimulate and guide future research into this specific and potentially valuable heterocyclic compound.

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(difluoromethoxy)phenyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4O/c9-8(10)15-6-4-2-1-3-5(6)7-11-13-14-12-7/h1-4,8H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWGBNNXYCBHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 2 Difluoromethoxy Phenyl 2h Tetrazole

Photochemical Transformations of Tetrazole Ring Systems

The photochemistry of tetrazoles is a rich and complex field, characterized by the light-induced cleavage of the heterocyclic ring. nih.gov Photolysis of tetrazole derivatives can lead to a diverse array of photoproducts, with the specific outcomes heavily dependent on the molecular structure, the presence of substituents, and the reaction conditions. nih.govresearchgate.net The absorption of ultraviolet radiation provides the necessary energy to overcome the activation barrier for ring fragmentation, typically initiating the extrusion of molecular nitrogen.

The photodecomposition of tetrazoles invariably involves the cleavage of the tetrazolyl ring. nih.gov This process is initiated by the absorption of a photon, which excites the molecule to a higher energy state. From this excited state, the molecule undergoes fragmentation, most commonly through the elimination of a molecule of dinitrogen (N₂), a thermodynamically very stable molecule. nih.gov This nitrogen extrusion is a key driving force for the reaction.

Studies on various tetrazole derivatives have elucidated potential bond cleavage patterns. For instance, the photolysis of 5-alkoxy-1-phenyltetrazoles has been shown to proceed via two primary photofragmentation channels. The major pathway involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds, while a minor channel results from the breaking of the N(1)-N(2) and N(3)-N(4) bonds. mdpi.com The rapid photocleavage of the parent, unsubstituted tetrazole upon irradiation with a 193 nm laser also results in the efficient extrusion of N₂. nih.govresearchgate.net This fundamental reactivity is the foundation for the formation of various highly reactive species.

The extrusion of nitrogen from the tetrazole ring upon photolysis gives rise to short-lived, highly reactive intermediates. The nature of these intermediates is a key determinant of the final product distribution.

Nitrilimines : The most commonly generated intermediates from the photolysis of 2,5-disubstituted tetrazoles are nitrilimines. researchgate.net These are 1,3-dipolar species that are exceptionally useful in cycloaddition reactions. google.comresearchgate.net The light-triggered generation of nitrile imines from tetrazoles forms the basis of "photoclick chemistry," a method used for creating covalent linkages with spatiotemporal control. researchgate.netnih.gov However, in the absence of a suitable reaction partner, these intermediates can react with nucleophiles present in the system. nih.govresearchgate.net

Imidoylnitrenes : While less commonly cited as the primary intermediate, the formation of imidoylnitrenes has been proposed in certain photochemical pathways. These species can subsequently rearrange or react to form other products.

Diazirenes : An alternative photofragmentation channel can lead to the formation of diazirine derivatives. For example, the photolysis of 5-alkoxy-1-phenyltetrazoles was found to produce 3-ethoxy-1-phenyl-1H-diazirene through the elimination of molecular nitrogen. mdpi.com This pathway involves a different pattern of bond cleavage within the tetrazole ring compared to the one leading to nitrilimines.

Other proposed intermediates in tetrazole photochemistry include biradicals, which have been suggested to explain the formation of certain photoproducts in solution. researchgate.net

| Intermediate | General Structure | Formation Pathway | Subsequent Reactivity |

|---|---|---|---|

| Nitrilimine | R-C≡N⁺-N⁻-R' | Major pathway from 2,5-disubstituted tetrazoles via N₂ extrusion. | 1,3-dipolar cycloadditions, nucleophilic attack. researchgate.netnih.gov |

| Diazirene | Cyclic R-C(N=N)-R' | Minor pathway involving alternative ring cleavage and N₂ extrusion. mdpi.com | Can isomerize to carbodiimides. researchgate.net |

| Biradical | Various radical structures | Proposed in specific cases, e.g., photolysis of 5-imino-4,5-dihydro-1H-tetrazoles. researchgate.net | Intramolecular cyclization or rearrangement. |

The nature of the substituent attached to the tetrazole ring has a profound impact on the molecule's photochemistry. nih.gov Substituents can influence the absorption wavelength, the efficiency of nitrogen extrusion, the stability and reactivity of the resulting intermediates, and ultimately, the distribution of final products.

The 2-difluoromethoxy-phenyl group on 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole is expected to exert significant electronic and steric effects. The difluoromethoxy (-OCHF₂) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic influence can affect the photoreactivity in several ways:

Stabilization of Intermediates : An electron-withdrawing group on the phenyl ring can influence the stability of the generated nitrilimine intermediate. This can alter its reactivity towards cycloaddition or competing nucleophilic attack pathways.

Reaction Rates : Theoretical studies on related reactions, such as the addition of azides to nitriles, show that electron-withdrawing substituents can lower activation barriers and enhance reaction rates. exlibrisgroup.com A similar effect may be observed in the photochemical decomposition, potentially increasing the quantum yield of ring cleavage.

Product Distribution : The electronic nature of the substituent directly impacts the properties of the intermediate, which in turn dictates the final products. Studies on substituted tetrazolethiones, for example, show that substituents are key to their photochemical behavior. acs.org

While direct experimental data on the photolysis of this compound is not detailed in the available literature, the principles of substituent effects suggest that the electron-withdrawing nature of the difluoromethoxy-phenyl group would likely enhance the rate of photochemical transformation and influence the subsequent reactions of the resulting nitrilimine intermediate.

Thermal Decomposition Pathways

Like other high-nitrogen heterocycles, tetrazoles are characterized by their thermal instability. The decomposition of these compounds involves the release of considerable energy, a property that stems from their high positive enthalpies of formation. nih.govacs.org The thermal degradation of the tetrazole ring typically begins with its cleavage, liberating molecular nitrogen. researchgate.net

The thermal decomposition of tetrazoles is an exothermic process driven by the formation of the exceptionally stable dinitrogen molecule (N₂). nih.gov This process releases a significant amount of energy, which is why many tetrazole derivatives are investigated as energetic materials. acs.orgdtic.mil The stability of the tetrazole ring and its decomposition temperature are highly dependent on the nature and position of its substituents. researchgate.netdtic.mil

The activation energy (Ea) required to initiate decomposition is a key parameter for assessing thermal stability. Studies on various substituted tetrazoles provide insight into the typical energy barriers involved. For example, the thermal decomposition of substituted 2-methyl-5-phenyltetrazoles in solution exhibits activation energies ranging from 39 to 48 kcal/mol (approximately 163 to 201 kJ/mol). researchgate.net A study on 5-(4-Pyridyl)tetrazolate determined an apparent activation energy of around 193-194 kJ/mol. maxapress.com These values represent the energy required to initiate the complex series of reactions that begin with the fragmentation of the tetrazole ring.

| Compound | Decomposition Temp. (°C) | Activation Energy (Ea) | Reference |

|---|---|---|---|

| 5-(4-Pyridyl)tetrazolate (H4-PTZ) | 249 - 270 | ~193-194 kJ/mol | maxapress.com |

| 2-Methyl-5-phenyltetrazoles | Not specified | 163 - 201 kJ/mol | researchgate.net |

The electron-withdrawing difluoromethoxy-phenyl substituent in this compound would be expected to influence its thermal stability, though the precise effect requires experimental determination.

While the high energy release from tetrazole decomposition is often associated with explosives or propellants, controlled thermal decomposition can be harnessed for synthetic organic chemistry. By carefully managing the reaction conditions (temperature, pressure, and solvent), the decomposition process can be used to generate reactive intermediates in a controlled manner. These intermediates can then be trapped by other molecules in the reaction mixture to form new, often complex, products.

One example of such an application is the thermocyclization of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylimino)–1,2,4,5-tetrazine, which undergoes a controlled thermal reaction to synthesize bis(1,2,4-triazolo[1,5-b;5',1'-f ])-1,2,4,5-tetrazine. researchgate.net This demonstrates that the energetic decomposition of the tetrazole ring can be redirected into a productive chemical transformation. The thermal decomposition of this compound could similarly be envisioned as a method to generate a specific nitrilimine or other reactive species, which could then participate in cycloadditions or other reactions to build more complex molecular architectures.

Reactivity Towards Electrophiles and Nucleophiles

The reactivity of this compound is dictated by the electron distribution within both the tetrazole and the phenyl rings. The tetrazole ring, with its four nitrogen atoms, is generally electron-deficient and thus susceptible to nucleophilic attack, although such reactions are less common. Conversely, the nitrogen atoms, particularly after deprotonation, are nucleophilic and readily react with electrophiles. The phenyl ring's reactivity towards electrophilic and nucleophilic aromatic substitution is modulated by the presence of the ortho-difluoromethoxy group.

Alkylation and acylation are fundamental reactions for functionalizing the tetrazole ring. The deprotonated tetrazole anion is a potent nucleophile, and its reaction with alkylating or acylating agents can lead to the formation of either N1- or N2-substituted products. The regioselectivity of these reactions is a critical aspect and is influenced by several factors, including the nature of the substituent on the phenyl ring, the type of electrophile, and the reaction conditions.

For 5-substituted phenyltetrazoles, alkylation typically yields a mixture of 1,5- and 2,5-disubstituted isomers. The ratio of these isomers is sensitive to steric and electronic effects. In the case of ortho-substituted 5-phenyltetrazoles, methylation of the tetrazole anion has been observed to occur at both the N1 and N2 positions, with a slight preference for the N1 position in some cases. This contrasts with para-substituted derivatives where N2-methylation is often the predominant pathway. lookchem.com The regioselectivity can be rationalized by considering the interplay between kinetic and thermodynamic control, as well as the relative stabilities of the resulting products. researchgate.net

Acylation of the tetrazole ring can be achieved using various acylating agents, such as acyl chlorides. researchgate.net These reactions typically proceed through the formation of an N-acyl tetrazole intermediate. The N-acylated tetrazoles can be useful as acylating agents themselves in subsequent reactions. google.com The reaction of 5-phenyl-2H-tetrazole derivatives with acyl chlorides in the presence of a base is a common method for preparing N-acyl/aroyl derivatives. researchgate.netresearchgate.net

| Reaction Type | Reagents and Conditions | Predominant Products | Key Influencing Factors |

| Alkylation | Alkyl halides, sulfates, or other alkylating agents in the presence of a base. | Mixture of 1,5- and 2,5-disubstituted tetrazoles. | Steric hindrance of the ortho-substituent, nature of the alkylating agent, solvent polarity, and reaction temperature. researchgate.netrsc.org |

| Acylation | Acyl chlorides or anhydrides, often in the presence of a base like triethylamine. | N1- and/or N2-acylated tetrazoles. | Reactivity of the acylating agent, basicity of the reaction medium. researchgate.netresearchgate.net |

The 2-difluoromethoxy-phenyl substituent in the target molecule also exhibits characteristic reactivity. The difluoromethoxy group (-OCF₂H) is known to be an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. libretexts.org This deactivation is a consequence of the inductive effect of the highly electronegative fluorine atoms. Therefore, electrophilic substitution reactions on the phenyl ring of this compound would be expected to be slower compared to unsubstituted benzene (B151609) and would primarily direct incoming electrophiles to the meta position relative to the difluoromethoxy group.

Conversely, the electron-withdrawing nature of the difluoromethoxy group can activate the phenyl ring for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. wikipedia.orglibretexts.org For SNAr to occur, a strong nucleophile is required to attack the aromatic ring, leading to the displacement of the leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the intermediate Meisenheimer complex, facilitating the reaction. libretexts.org

The difluoromethoxy group itself is generally stable under many reaction conditions. However, under harsh acidic or basic conditions, hydrolysis to a formyl or carboxylic acid group could potentially occur, although this is not a common transformation.

Acid-Base Properties and Tautomerism of the Tetrazole Moiety

The tetrazole ring exhibits distinct acid-base properties and exists in a tautomeric equilibrium between the 1H- and 2H-forms. These characteristics are fundamental to its chemical behavior and biological activity.

5-Substituted tetrazoles are known to be acidic, with pKa values often comparable to those of carboxylic acids. mdpi.com This acidity is due to the stabilization of the resulting tetrazolate anion through resonance delocalization of the negative charge over the four nitrogen atoms. The pKa of 5-phenyltetrazole is approximately 4.32 in water at 25°C. rsc.org The presence of the electron-withdrawing 2-difluoromethoxy-phenyl substituent is expected to increase the acidity of the tetrazole ring in this compound, leading to a lower pKa value compared to the unsubstituted 5-phenyltetrazole. This is because the electron-withdrawing group helps to stabilize the conjugate base.

The basicity of the tetrazole ring is very weak due to the delocalization of the lone pairs of the nitrogen atoms within the aromatic system. Protonation, when it occurs, is believed to take place on one of the ring nitrogen atoms.

5-Substituted tetrazoles can exist in two tautomeric forms: the 1H- and the 2H-tautomer. The position of this equilibrium is influenced by the physical state (solid or solution), the nature of the solvent, and the electronic and steric properties of the substituent at the 5-position. lookchem.comresearchgate.net

In the solid state, X-ray crystallography studies have shown that many 5-substituted tetrazoles exist predominantly as the 1H-tautomer, often forming hydrogen-bonded dimers or chains. researchgate.netresearchgate.net However, the presence of bulky ortho-substituents on a 5-phenyl ring can disrupt the planarity between the phenyl and tetrazole rings, which in turn can influence the crystal packing and potentially the preferred tautomeric form. researchgate.net

In solution, the tautomeric equilibrium is dynamic and can be studied using techniques like NMR spectroscopy. lookchem.comresearchgate.net The polarity of the solvent plays a crucial role; polar solvents tend to favor the more polar 1H-tautomer, while nonpolar solvents may favor the 2H-tautomer. lookchem.com For N-(α-aminoalkyl)tetrazoles, it has been shown that the equilibrium between N1 and N2 tautomers is significantly dependent on solvent polarity. lookchem.com

| State | Predominant Tautomer | Influencing Factors |

| Solid State | Often the 1H-tautomer, but can be influenced by crystal packing effects. researchgate.netresearchgate.net | Intermolecular hydrogen bonding, steric effects of substituents. researchgate.net |

| Solution | Equilibrium between 1H- and 2H-tautomers. The 1H-tautomer is generally favored in polar solvents. lookchem.com | Solvent polarity, temperature, concentration, electronic and steric effects of the substituent. lookchem.comresearchgate.net |

The 2-difluoromethoxy-phenyl substituent is expected to have a significant impact on the tautomeric equilibrium of the tetrazole ring. The electron-withdrawing nature of the difluoromethoxy group can influence the relative stabilities of the 1H- and 2H-tautomers. Computational studies on substituted tetrazoles have shown that electron-withdrawing substituents can affect the aromaticity and stability of the tautomers. youtube.com

Furthermore, the presence of the ortho-substituent can induce a twist in the dihedral angle between the phenyl and tetrazole rings. lookchem.com This steric effect can disrupt the conjugation between the two rings, which in turn can alter the electronic communication between the substituent and the tetrazole moiety, thereby influencing the tautomeric preference. For ortho-substituted 5-phenyltetrazoles, it has been observed that the 1-NH tautomer is strongly predominant, as the twisted conformation inhibits interannular conjugation which would otherwise favor the 2-NH form in some cases. lookchem.com Therefore, it is plausible that in this compound, the 1H-tautomer would be the major species in solution, particularly in polar solvents.

Advanced Spectroscopic and Crystallographic Characterization of this compound

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and crystallographic data for the compound this compound could not be located. As a result, the generation of a detailed article with specific research findings and data tables for this particular molecule is not possible at this time.

To provide a scientifically accurate and informative article as requested, one would need access to published experimental results from techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy performed directly on this compound. The user's strict instructions to focus solely on this compound and to include detailed research findings and data tables cannot be fulfilled without this foundational data.

Information on related compounds, such as other substituted phenyl-tetrazoles or molecules containing a difluoromethoxy-phenyl group, is available. However, extrapolating this data would not provide a scientifically accurate characterization of the specific target compound and would therefore be speculative. The precise electronic and steric environment of this compound, arising from the unique interplay between the 2H-tetrazole ring and the ortho-difluoromethoxy substituent on the phenyl ring, would result in distinct spectroscopic signatures.

Therefore, in the absence of specific empirical data, this article cannot be generated.

Advanced Spectroscopic and Crystallographic Characterization of 5 2 Difluoromethoxy Phenyl 2h Tetrazole

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Identification of Difluoromethoxy-phenyl Functional Group Vibrations

The vibrational characteristics of the difluoromethoxy-phenyl moiety in 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole can be assigned by examining the expected frequencies for its constituent parts: the aromatic ring, the C-O ether linkage, and the C-F bonds of the difluoro-methyl group. Infrared (IR) and Raman spectroscopy are powerful tools for identifying these functional groups, as their respective bond vibrations occur in distinct regions of the electromagnetic spectrum.

The phenyl group exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. C-C stretching vibrations within the benzene (B151609) ring usually appear in the 1625–1430 cm⁻¹ range. Furthermore, C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern on the ring and are expected in the regions of 1300–1000 cm⁻¹ and 1000-675 cm⁻¹, respectively biosynth.com.

The difluoromethoxy group (-OCHF₂) introduces strong, characteristic bands. The asymmetric and symmetric stretching vibrations of the C-F bonds are among the most intense and are expected to appear in the 1200–1000 cm⁻¹ region. The ether C-O linkage typically shows a strong stretching band, which for aromatic ethers is found around 1270-1230 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch). The presence of electron-withdrawing fluorine atoms on the adjacent carbon can influence the exact position of these bands.

A summary of the expected vibrational frequencies for the key functional groups within the difluoromethoxy-phenyl moiety is presented in the table below.

Table 1: Characteristic Vibrational Frequencies for the Difluoromethoxy-phenyl Group

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic Phenyl Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1625 - 1430 | |

| C-H In-plane Bend | 1300 - 1000 | |

| C-H Out-of-plane Bend | 1000 - 675 | |

| Difluoromethoxy Group | C-F Asymmetric & Symmetric Stretch | 1200 - 1000 |

| C-O-C Asymmetric Stretch | 1270 - 1230 | |

| C-O-C Symmetric Stretch | 1075 - 1020 | |

| C-H Stretch (of CHF₂) | ~2900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺·) would confirm its molecular weight.

The fragmentation of 2,5-disubstituted tetrazoles is well-documented and often proceeds through a characteristic pathway involving the elimination of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This process is a result of the relative instability of the tetrazole ring under ionization conditions nist.gov. This initial loss leads to the formation of a highly reactive nitrilimine intermediate, which can then undergo further fragmentation.

Following the initial loss of N₂, subsequent fragmentation of the [M-N₂]⁺· ion would likely involve cleavages around the difluoromethoxy-phenyl portion of the molecule. Potential fragmentation pathways could include the loss of the difluoromethoxy group or cleavage of the ether bond. The presence of the aromatic ring often leads to the formation of a stable tropylium (B1234903) ion or related aromatic cations youtube.com.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of a compound's elemental formula. The molecular formula of this compound is C₈H₆F₂N₄O.

The calculated monoisotopic (exact) mass for this formula is 212.05097 Da. An HRMS experiment would be expected to yield a molecular ion peak with an m/z value that matches this theoretical mass to within a few parts per million (ppm), unequivocally confirming the elemental composition of the compound. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

A proposed fragmentation pathway and the corresponding exact masses of the key ions are detailed in the table below.

Table 2: Proposed Key Ions and Fragments in the Mass Spectrum of this compound

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M]⁺· | [C₈H₆F₂N₄O]⁺· | 212.0510 | Molecular Ion |

| [M-N₂]⁺· | [C₈H₆F₂N₂O]⁺· | 184.0452 | Loss of neutral N₂ from the tetrazole ring |

| [M-N₂-CHF₂]⁺ | [C₇H₅N₂O]⁺ | 133.0402 | Subsequent loss of the difluoromethyl radical |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.0340 | Benzoyl cation or related isomer |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred by analyzing crystallographic data from closely related compounds, such as other 2,5-disubstituted phenyl-tetrazole derivatives mdpi.com. Such an analysis allows for predictions of key structural features, including molecular geometry, bond lengths, bond angles, and intermolecular packing.

Molecular Geometry and Bond Lengths/Angles

Based on crystallographic studies of analogous compounds like 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, the this compound molecule is expected to have a structure that is nearly planar mdpi.com. The dihedral angle between the planes of the tetrazole ring and the phenyl ring is typically small, indicating a high degree of conjugation between the two ring systems.

The internal bond angles of the tetrazole ring are expected to be approximately 108°, consistent with a five-membered aromatic heterocycle. The bond lengths within the tetrazole ring will reflect its aromatic character, with C-N and N-N bond distances intermediate between single and double bonds. The C-C bond lengths within the phenyl ring should be characteristic of an aromatic system, averaging around 1.39 Å. The bond connecting the phenyl ring to the tetrazole ring (C-C) is expected to be around 1.46-1.48 Å.

Table 3: Expected Bond Lengths for the Phenyl-Tetrazole Core (based on analogous structures)

| Bond | Expected Length (Å) |

|---|---|

| C(phenyl)-C(tetrazole) | 1.46 - 1.48 |

| C(tetrazole)-N | 1.32 - 1.35 |

| N-N (in ring) | 1.31 - 1.37 |

| C-C (in phenyl ring) | 1.38 - 1.40 |

Table 4: Expected Bond Angles for the Phenyl-Tetrazole Core (based on analogous structures)

| Angle | Expected Angle (°) |

|---|---|

| N-C-N (in tetrazole ring) | ~111 |

| C-N-N (in tetrazole ring) | ~105 - 109 |

| N-N-N (in tetrazole ring) | ~108 - 110 |

| C(phenyl)-C(phenyl)-C(tetrazole) | ~120 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a variety of non-covalent intermolecular interactions. The arrangement of molecules in the solid state is a balance between maximizing favorable interactions and efficient space-filling.

Given the molecular structure, several types of interactions are anticipated. Although the 2H-tetrazole isomer lacks the acidic N-H proton found in 1H-tetrazoles, the nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. Therefore, weak C-H···N hydrogen bonds involving the aromatic C-H donors and the tetrazole nitrogen acceptors are likely to be a significant feature in the crystal packing .

Additionally, π-π stacking interactions between the electron-rich phenyl and tetrazole rings of adjacent molecules are expected to play a crucial role in the crystal architecture nih.gov. These interactions, where the aromatic rings stack face-to-face or in an offset manner, are a common organizing force in the crystals of planar aromatic compounds ias.ac.in. The presence of the electronegative difluoromethoxy group may also introduce dipole-dipole interactions and weak C-H···F or C-H···O contacts, further stabilizing the three-dimensional crystal lattice. The interplay of these forces dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Computational and Theoretical Studies on 5 2 Difluoromethoxy Phenyl 2h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole at a molecular level. These calculations can elucidate its geometric and electronic properties, providing a foundation for understanding its reactivity and potential applications.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can predict bond lengths, bond angles, and dihedral angles. asianpubs.org These calculations are crucial for understanding the molecule's shape and steric properties.

The total energy of the molecule, also obtained from DFT calculations, is a key indicator of its stability. By comparing the energies of different isomers or conformers, the most energetically favorable form can be identified. For this compound, the 2H-tautomer is generally expected to be more stable in the gas phase compared to the 1H-tautomer, a common characteristic for 5-substituted tetrazoles. doi.orgnih.gov

Table 1: Theoretical Geometric Parameters for this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (tetrazole ring) | ~ 1.33 Å |

| Bond Length | N-N (tetrazole ring) | ~ 1.34 Å |

| Bond Length | C-C (phenyl-tetrazole) | ~ 1.48 Å |

| Bond Length | C-O (difluoromethoxy) | ~ 1.37 Å |

| Bond Length | C-F (difluoromethoxy) | ~ 1.35 Å |

| Bond Angle | N-C-N (tetrazole ring) | ~ 108° |

| Bond Angle | C-N-N (tetrazole ring) | ~ 109° |

| Dihedral Angle | Phenyl Ring - Tetrazole Ring | ~ 25-35° |

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of electronic properties. For this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate properties such as the dipole moment, polarizability, and electron density distribution.

These calculations help in understanding how the molecule will interact with other molecules and with external electric fields. The distribution of electron density, for instance, can indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing clues about its chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. ajchem-a.com

A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the tetrazole ring, while the LUMO may also be distributed across these aromatic systems. The difluoromethoxy group, being electron-withdrawing, can influence the energies of these orbitals.

Table 2: Theoretical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.8 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These values are estimations based on typical ranges for similar aromatic and heterocyclic compounds and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand how this compound might be synthesized or how it might react, computational methods can be used to identify transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a very short time as reactants are converted into products. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined.

Reaction coordinate analysis involves mapping the lowest energy path from reactants to products through the transition state. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For example, in the synthesis of tetrazoles, this analysis can help to understand the cyclization step.

Computational chemistry can also be used to predict the kinetic and thermodynamic favorability of a reaction. nih.govekb.egresearchgate.netresearchgate.net Thermodynamics deals with the relative stability of the reactants and products, determining whether a reaction is energetically favorable (exergonic) or unfavorable (endergonic). This is typically assessed by calculating the change in Gibbs free energy (ΔG) for the reaction.

Kinetics, on the other hand, is concerned with the rate of the reaction, which is determined by the activation energy. nih.govekb.egresearchgate.netresearchgate.net A reaction with a low activation energy will proceed quickly, while a reaction with a high activation energy will be slow. By calculating these parameters for different possible reaction pathways, the most likely mechanism can be identified. For transformations involving this compound, these calculations can predict whether a reaction is likely to occur under certain conditions and what the major products will be.

Conformational Analysis and Intramolecular Interactions

Computational chemistry provides powerful tools to investigate the three-dimensional structure and internal dynamics of molecules like this compound. Understanding the conformational landscape and the subtle forces that govern its shape is crucial for predicting its physicochemical properties and potential interactions.

Rotational Barriers and Conformational Preferences of Phenyl and Difluoromethoxy Groups

The rotation of the phenyl group relative to the tetrazole ring is expected to have a significant rotational barrier due to steric hindrance between the ortho-difluoromethoxy group and the nitrogen atoms of the tetrazole ring. This steric clash forces the two rings to adopt a non-planar conformation. X-ray crystallographic studies of similarly substituted phenyl-tetrazole systems have shown that the phenyl and tetrazole rings are nearly perpendicular to each other. growingscience.com Density Functional Theory (DFT) calculations on related 5-aryloxy-(1H)-tetrazoles also predict a significant dihedral angle between the aromatic rings. growingscience.com The lowest energy conformation would therefore be one that minimizes this steric repulsion, leading to a twisted arrangement.

The difluoromethoxy group also exhibits preferred orientations. The rotation around the C(phenyl)-O bond is influenced by electronic effects, such as hyperconjugation, and steric interactions between the fluorine atoms and the adjacent tetrazole ring. nih.gov For aryl trifluoromethyl ethers, a conformation where the C=C–O–CF3 dihedral angle is close to 90° is often the most stable. nih.gov A similar preference for a non-planar arrangement is anticipated for the difluoromethoxy group in this molecule to alleviate steric strain.

Table 1: Estimated Rotational Barriers and Dihedral Angles for Key Rotations in this compound (Theoretical)

| Rotation | Estimated Rotational Barrier (kcal/mol) | Predicted Lowest Energy Dihedral Angle |

| Phenyl-Tetrazole | High | ~90° |

| Phenyl-OCF₂H | Moderate | ~90° |

Note: The values in this table are estimations based on computational studies of structurally related molecules and are intended to be illustrative.

Intramolecular Hydrogen Bonding and Other Non-covalent Interactions

Intramolecular interactions play a critical role in stabilizing specific conformations. In this compound, the potential for intramolecular hydrogen bonding is a key consideration. A weak intramolecular hydrogen bond could potentially form between the hydrogen atom of the difluoromethoxy group (C-H) and a nitrogen atom of the tetrazole ring. This type of C-H···N interaction, while weaker than conventional hydrogen bonds, can influence conformational preferences. rsc.org

The formation of such an intramolecular hydrogen bond would depend on the rotational orientation of both the phenyl and difluoromethoxy groups, bringing the donor (C-H) and acceptor (N) atoms into close proximity. Computational modeling can predict the likelihood and strength of such interactions by analyzing interatomic distances and angles in the lowest energy conformers. The presence of an intramolecular hydrogen bond can shield polar groups, which may affect properties like membrane permeability. rsc.org

Spectroscopic Parameter Prediction (e.g., NMR, UV-Vis, IR) and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

DFT and other quantum chemical methods can be used to calculate the theoretical NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei in this compound. researchgate.net The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. By comparing the calculated NMR spectra for different possible conformers with experimentally obtained spectra, the predominant conformation in solution can be inferred. For instance, the chemical shift of the difluoromethoxy hydrogen would be particularly sensitive to the presence and strength of any intramolecular hydrogen bonding. uni-muenchen.de

Similarly, theoretical UV-Vis absorption spectra can be simulated using time-dependent DFT (TD-DFT) methods. mdpi.com These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are based on the electronic transitions between molecular orbitals and can help in the interpretation of experimental UV-Vis spectra.

The vibrational frequencies of the molecule can be computed to predict its infrared (IR) spectrum. researchgate.netnih.gov Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. These predicted frequencies can be correlated with the absorption bands observed in an experimental IR spectrum, aiding in the structural elucidation of the compound. For example, characteristic stretching frequencies for the C-F, C-O, C=N, and N-N bonds can be predicted and compared with experimental values. nih.govgrowingscience.com

Table 2: Predicted Spectroscopic Data for this compound (Theoretical)

| Spectrum | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (δ) - OCHF₂ | 6.5 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (δ) - C-tetrazole | 150 - 160 ppm |

| ¹⁹F NMR | Chemical Shift (δ) | -80 to -100 ppm |

| UV-Vis | λmax | 250 - 280 nm |

| IR | C-F Stretch (cm⁻¹) | 1000 - 1100 cm⁻¹ |

| IR | C=N Stretch (cm⁻¹) | 1550 - 1650 cm⁻¹ |

Note: These are illustrative predicted values based on computational studies of similar compounds and may vary depending on the specific computational method and basis set used.

Computational Studies on Tautomeric Equilibria and Aromaticity of the Tetrazole Ring

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on different nitrogen atoms. researchgate.net For 5-substituted tetrazoles, the 2H-tautomer is generally considered to be the more stable form in the gas phase, a finding supported by numerous theoretical calculations. rsc.org The relative stability of these tautomers can be influenced by the nature of the substituent at the C5 position.

Computational methods, such as DFT, can be employed to calculate the relative energies of the 1H- and 2H-tautomers of 5-(2-difluoromethoxy-phenyl)-tetrazole. These calculations typically show that the 2H-tautomer is energetically favored. rsc.org The energy difference between the tautomers provides an estimate of their equilibrium population.

The aromaticity of the tetrazole ring is another key property that can be investigated computationally. Aromaticity is associated with increased stability and specific magnetic properties. Various computational indices are used to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Theoretical studies on substituted tetrazoles have shown that the tetrazole ring possesses a significant degree of aromaticity. nih.gov The NICS values, calculated at the center of the ring, are typically negative for aromatic systems. The aromaticity of the tetrazole ring in both the 1H- and 2H-tautomers can be computed and compared, often revealing subtle differences that correlate with their relative stabilities. rsc.org

Coordination Chemistry of 5 2 Difluoromethoxy Phenyl 2h Tetrazole As a Ligand

Ligand Properties of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole

The properties of this compound as a ligand are dictated by the electronic characteristics of its constituent parts: the tetrazole ring and the difluoromethoxy-phenyl substituent.

The tetrazole ring is a key feature of this ligand, offering multiple potential donor atoms for coordination to metal ions. The deprotonated form of the tetrazole ring can utilize up to four nitrogen atoms (N1, N2, N3, and N4) to bridge as many as four metal centers through various coordination modes. unimi.it This versatility allows for the formation of diverse and stable frameworks. unimi.it The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituent on the tetrazole ring. Common coordination modes for 5-substituted tetrazoles include monodentate, bidentate-chelating, and various bridging modes.

In addition to the nitrogen atoms of the tetrazole ring, the oxygen atoms of the difluoromethoxy group could potentially act as donor sites. However, the high electronegativity of the fluorine atoms significantly reduces the electron density on the oxygen atom, making it a weak Lewis base. Therefore, coordination through the oxygen of the difluoromethoxy group is less likely compared to the nitrogen atoms of the tetrazole ring.

Table 1: Potential Donor Atoms and Coordination Modes

| Donor Atom(s) | Potential Coordination Mode | Notes |

| N1, N2, N3, or N4 | Monodentate | Coordination to a single metal center. |

| N1 and N2 (or other pairs) | Bidentate Chelating | Formation of a chelate ring with a single metal center. |

| N1 and N4 (or other pairs) | Bridging | Linking two or more metal centers. |

| Oxygen (Difluoromethoxy) | Unlikely monodentate | Weak donor due to the electron-withdrawing fluorine atoms. |

The difluoromethoxy-phenyl substituent plays a crucial role in modulating the electronic properties of the tetrazole ligand. The difluoromethyl group is known to be a strong electron-withdrawing group. researchgate.net This property influences the acidity of the tetrazole proton and the electron density on the nitrogen donor atoms. The electron-withdrawing nature of the difluoromethoxy group can enhance the acidity of the N-H proton of the tetrazole ring, facilitating its deprotonation to form the tetrazolate anion, which is typically the coordinating species.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other 5-substituted tetrazoles. These typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

Tetrazole ligands have been successfully used to synthesize complexes with a wide range of transition metals.

Cu(II): Copper(II) complexes with substituted tetrazoles have been synthesized and structurally characterized, often exhibiting binuclear or polynuclear structures. rsc.org

Fe(II)/Fe(III): Iron complexes with 5-substituted tetrazoles have been studied, with research exploring their magnetic and electronic properties. acs.orgnih.gov The coordination of ligands can significantly influence the redox potential of the iron center. nih.govresearchgate.net

Zn(II): Zinc(II) is a common choice for the construction of coordination polymers with tetrazole-based ligands due to its flexible coordination geometry, which can lead to diverse network structures. nih.govnih.govmdpi.com

Ir(III): Iridium(III) complexes with tetrazole ligands have been investigated for their phosphorescent properties and potential applications in photocatalysis and bioimaging. frontiersin.orgnih.govresearchgate.netresearchgate.netrsc.org These complexes often exhibit a piano-stool geometry around the iridium center. frontiersin.orgnih.gov

A variety of analytical techniques are employed to characterize the resulting coordination compounds.

X-ray Diffraction: Single-crystal X-ray diffraction is a powerful tool for determining the precise molecular structure of metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. frontiersin.orgnih.govjocpr.comtcu.edu This technique provides definitive evidence of the coordination mode of the ligand.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) and Fe(III). mdpi.comrsc.orgethz.chresearchgate.netredalyc.org The EPR spectrum can provide information about the electronic structure of the metal center, its coordination environment, and the nature of the metal-ligand bonding. mdpi.comrsc.org For Cu(II) complexes, the g-tensor values are indicative of the geometry and the nature of the donor atoms. mdpi.comethz.ch

Electrochemistry: Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of metal complexes. nih.govresearchgate.netcecri.res.in For iron complexes, for example, the reduction potential of the Fe(III)/Fe(II) couple can be significantly influenced by the coordinating ligands. nih.govresearchgate.net

Table 2: Common Characterization Techniques and Expected Information

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Molecular structure, coordination geometry, bond lengths and angles. frontiersin.orgnih.govjocpr.comtcu.edu |

| EPR Spectroscopy | Electronic structure of paramagnetic metal centers (e.g., Cu(II), Fe(III)). mdpi.comrsc.orgethz.ch |

| Cyclic Voltammetry | Redox properties of the metal complexes. nih.govresearchgate.net |

| FT-IR Spectroscopy | Information on the coordination of the ligand through shifts in vibrational frequencies. mdpi.com |

| Elemental Analysis | Confirmation of the elemental composition of the synthesized complexes. frontiersin.orgnih.gov |

Structural Diversity of Tetrazole-Metal Coordination Polymers and Networks

The ability of 5-substituted tetrazoles to act as versatile bridging ligands often leads to the formation of coordination polymers and networks with diverse dimensionalities and topologies. unimi.it The structure of these extended networks is influenced by factors such as the coordination preferences of the metal ion, the coordination mode of the tetrazolate ligand, and the presence of co-ligands or solvent molecules. unimi.itnih.gov For instance, Mn(II) complexes with 5-(pyridyl)tetrazole have been shown to form 2D and 3D structures through coordination and hydrogen bonding. nih.gov Similarly, Zn(II) complexes with various N-donor ligands, including tetrazoles, can form 1D, 2D, and 3D arrangements. nih.govresearchgate.net The resulting frameworks can exhibit interesting properties such as porosity, luminescence, and catalytic activity. unimi.itnih.gov Given the structural features of this compound, it is expected to form a variety of coordination polymers, with the potential for the difluoromethoxy-phenyl group to influence the packing and intermolecular interactions within the crystal lattice.

Theoretical Studies on Ligand-Metal Interactions and Bonding

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate nature of ligand-metal interactions at a molecular level. For metal complexes of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into the electronic structure, bonding characteristics, and reactivity. Although specific computational data for this exact ligand is limited in publicly accessible literature, a comprehensive understanding can be constructed by analyzing theoretical studies on structurally analogous tetrazole-based ligands, particularly those with fluorinated phenyl substituents.

Computational models of metal complexes with tetrazole ligands are typically constructed using DFT, which has been shown to accurately predict geometric and electronic properties. nih.gov Common functionals such as B3LYP are often paired with basis sets like 6-31G* for the ligand atoms and LANL2DZ for the metal centers to optimize the geometries of the complexes and to calculate various molecular properties. sjpas.com

Electronic Influence of the 2-Difluoromethoxy-phenyl Group

The presence of the 2-difluoromethoxy-phenyl substituent on the tetrazole ring significantly influences the electronic properties of the ligand and, consequently, the nature of its coordination to a metal center. The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density on the phenyl ring and, to a lesser extent, on the tetrazole ring.

Theoretical studies on similar fluorinated phenyl-tetrazole ligands have shown that such substitutions can enhance the excited-state energy of their metal complexes. nih.govacs.org For instance, in iridium(III) complexes with 5-(2,4-difluorophenyl)-2-methyl-2H-tetrazole, the fluorination leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO), which is typically centered on the metal and the phenyl ring, and a slight destabilization of the Lowest Unoccupied Molecular Orbital (LUMO), which is often located on the ancillary ligands. nih.govacs.org This widening of the HOMO-LUMO gap results in a blue shift in the emission spectra of these complexes compared to their non-fluorinated counterparts. nih.govacs.org A similar effect can be anticipated for complexes of this compound.

The electron-withdrawing nature of the difluoromethoxy group can also modulate the redox properties of the resulting metal complexes, often making them more resistant to oxidation. mdpi.com

Nature of the Ligand-Metal Bond

The coordination of this compound to a metal center occurs primarily through the nitrogen atoms of the tetrazole ring. Molecular orbital analysis of tetrazole-metal complexes generally reveals that the bonding is a result of the overlap between the filled lone-pair orbitals of the tetrazole nitrogen atoms and the vacant d-orbitals of the metal center, forming σ-bonds. dalalinstitute.com

The strength and nature of this bond can be further understood by examining the contributions of the metal and ligand orbitals to the molecular orbitals of the complex. In a typical octahedral complex, the d-orbitals of the metal split into t2g and eg sets. dalalinstitute.com The ligand's σ-orbitals combine with the metal's eg orbitals to form bonding and antibonding molecular orbitals, while the t2g orbitals are generally non-bonding or can participate in π-backbonding, depending on the nature of the ligand and the metal. dalalinstitute.com

For tetrazole ligands, which are generally considered poor π-acceptors, the metal-ligand bond is predominantly σ-dative in character. However, the electronic effects of the substituent on the phenyl ring can fine-tune this interaction. The electron-withdrawing difluoromethoxy group would be expected to decrease the σ-donating ability of the tetrazole ring, potentially leading to a slightly weaker metal-ligand bond compared to complexes with electron-donating substituents.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of theoretical studies on coordination compounds. The energies and compositions of the HOMO and LUMO provide insights into the chemical reactivity and electronic transitions within the molecule.

For metal complexes of substituted phenyl-tetrazoles, the HOMO is often a mixture of metal d-orbitals and ligand π-orbitals, while the LUMO is typically centered on the ligand. sjpas.comnih.govacs.org The energy gap between the HOMO and LUMO (ΔE) is an important parameter that correlates with the chemical stability and reactivity of the complex. A larger ΔE generally implies higher stability and lower reactivity.

The following table presents representative HOMO, LUMO, and energy gap values calculated for a related Pt(II) complex with 1-phenyl-1H-tetrazole-5-thiol, which can serve as a reference for understanding the electronic structure of similar complexes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.69 |

| ELUMO | -1.87 |

| Energy Gap (ΔE) | 3.82 |

Charge Distribution and Electrostatic Potential

Analysis of the charge distribution within the complex provides further details about the nature of the ligand-metal bonding. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In a typical coordination complex with a tetrazole ligand, a partial positive charge is found on the metal center, while the coordinating nitrogen atoms bear a partial negative charge, consistent with the dative nature of the bond.

The electrostatic potential map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. The regions of negative potential are typically located around the non-coordinating nitrogen atoms of the tetrazole ring and the fluorine atoms of the difluoromethoxy group, while the positive potential is concentrated around the metal center.

Non Clinical and Mechanistic Biological Research of 5 2 Difluoromethoxy Phenyl 2h Tetrazole Derivatives

Bioisosteric Replacement Studies: Tetrazole as a Carboxylic Acid/Amide Mimic

The tetrazole ring is a prominent structural motif in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid functional group. nih.govbohrium.com This strategic substitution is a cornerstone of modern drug design, aimed at optimizing the physicochemical and pharmacokinetic properties of lead compounds. rug.nl

Acidity: Tetrazoles have a pKa value (approximately 4.5–4.9) that is comparable to that of carboxylic acids (pKa ~4.2–4.5), allowing them to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets. drughunter.comcambridgemedchemconsulting.com

Size and Geometry: The tetrazole ring has a similar size and planar structure to the carboxylic acid group, enabling it to fit into the same receptor binding sites. researchgate.net

Electronic Profile: Quantum mechanical calculations have demonstrated the similarity in the electronic profiles and molecular properties of carboxylic acids and their corresponding tetrazole bioisosteres. nih.gov The tetrazolate anion can effectively stabilize negative charges through delocalization across its nitrogen-rich conjugated system. researchgate.netuobaghdad.edu.iq

This bioisosteric replacement has been successfully applied in numerous FDA-approved drugs, including the angiotensin II receptor antagonist losartan. drughunter.comcambridgemedchemconsulting.com In the development of losartan, replacing a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency. drughunter.com This improvement was attributed to the tetrazole's acidic NH group being positioned optimally for interaction with the receptor. drughunter.com

A significant advantage of using a tetrazole ring as a carboxylic acid mimic is its enhanced metabolic stability. nih.govbohrium.comtandfonline.comacs.org Carboxylic acid moieties can be susceptible to several metabolic pathways in the liver, including the formation of reactive acyl glucuronides, which can lead to toxicity. drughunter.comcambridgemedchemconsulting.com

The tetrazole ring is resistant to many of these biological transformations, which can lead to a longer duration of action and an improved safety profile. rug.nltandfonline.com Studies have demonstrated that tetrazole-containing compounds often possess comparable or even superior microsomal stability when compared to their carboxylic acid counterparts. researchgate.net This metabolic robustness contributes to improved pharmacokinetic properties, making the tetrazole bioisostere a valuable tool for overcoming the metabolic liabilities associated with carboxylic acids in drug discovery. drughunter.comtandfonline.com

Molecular Docking and Computational Screening for Protein Interactions

Molecular docking and other computational techniques are invaluable tools for predicting and analyzing how tetrazole derivatives, such as those of 5-(2-Difluoromethoxy-phenyl)-2H-tetrazole, interact with protein targets at a molecular level. uobaghdad.edu.iqpnrjournal.com These in-silico methods provide insights into binding affinities and the specific forces that govern ligand-protein recognition. uobaghdad.edu.iqajgreenchem.com

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a protein's active site. uobaghdad.edu.iq For tetrazole derivatives, these studies frequently show the tetrazole moiety playing a crucial role in anchoring the ligand within the binding pocket. researchgate.netbiorxiv.org

Docking studies on various tetrazole-containing compounds have revealed common binding patterns:

The tetrazole ring often orients itself within polar regions of the active site, where it can interact with charged or polar amino acid residues. biorxiv.org

In the case of metalloenzymes, the nitrogen-rich tetrazole ring can act as an effective metal chelator, interacting directly with metal ions (e.g., zinc) in the active site. acs.orgnih.gov

The specific conformation adopted by the ligand is critical for efficacy. For example, studies with PPARγ ligands showed that the tetrazole ring makes favorable interactions within the polar arm of the receptor's binding pocket, with a binding conformation similar to that of known high-affinity ligands. biorxiv.orgbiorxiv.org

| Protein Target (Example) | Interacting Residues | Interaction Type | Source |

|---|---|---|---|

| Trypanothione Reductase (TryR) | Ser14, Cys52 | Hydrogen Bonding | researchgate.net |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Y327, H323, S289 | Hydrogen Bonding | biorxiv.org |

| β-catenin | Mimics Asp16 and Glu17 | Ionic/Hydrogen Bonding | acs.orgnih.gov |

| E. coli DNA Gyrase | GLU333, TYR312, ALA361 | Hydrogen Bonding | ajchem-a.com |

The stability of a ligand-protein complex is determined by a combination of noncovalent interactions. rsc.org For derivatives of this compound, several key interaction forces are predicted by computational models.

Hydrogen Bonding: The high density of nitrogen atoms in the tetrazole ring provides multiple opportunities for it to act as both a hydrogen bond donor (the N-H) and acceptor (the other nitrogen atoms). researchgate.netnih.gov Docking studies consistently highlight hydrogen bonds between the tetrazole ring and amino acid side chains (like serine, tyrosine, and histidine) or the protein backbone as a primary stabilizing force. researchgate.netbiorxiv.org

π-Stacking: The aromatic nature of the tetrazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govajchem-a.com These interactions, where the aromatic rings stack face-to-face or in an offset manner, contribute significantly to binding affinity. rsc.orgnih.gov

Halogen Bonding: The presence of the difluoromethoxy group on the phenyl ring introduces the potential for halogen bonding. rsc.orgnih.gov A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (in this case, fluorine) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain. This type of interaction can play a crucial role in ligand recognition and binding specificity. rsc.org

Other Interactions: Computational analyses also reveal other important forces, including π-alkyl, π-anion, and hydrophobic interactions, that collectively define the ligand's binding affinity and orientation within the active site. ajchem-a.com

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Key Interaction Forces | Source |

|---|---|---|---|---|

| Benzimidazole-tetrazole derivatives | Candida albicans CYP51 | -8.74 (most active compound) | Hydrogen Bonding, H-acceptor contact with heme | ajgreenchem.com |

| PPARγ Ligands | PPARγ | -55 to -61 | Hydrogen Bonding | biorxiv.orgbiorxiv.org |

| Thiazetidine dioxide derivatives | Bacterial target | -8.1 to -9.0 | Hydrogen Bonding, π-sulfur, π-π stacking, π-alkyl | ajchem-a.com |

| Bis-tetrazole acetamides | TP53 and NF-KAPPA-B | -11.8 and -10.9 (kJ/mol) | Not specified | nih.govresearchgate.net |

By comparing the predicted binding modes and interaction energies of a series of related compounds, computational modeling can help establish Structure-Activity Relationships (SAR). nih.gov SAR studies explain how specific structural modifications to a molecule affect its biological activity.

For tetrazole-based compounds, molecular modeling suggests several SAR trends:

Importance of the Acidic Moiety: The presence and positioning of the acidic tetrazole ring are often critical for potent antagonistic activity, as it typically binds to a basic region of the receptor. wikipedia.org

Role of Substituents: Substituents on the phenyl ring attached to the tetrazole can significantly influence binding. For example, electron-withdrawing groups may enhance potency in certain scaffolds. mdpi.com Lipophilic substituents can engage with hydrophobic pockets in the receptor, improving binding affinity. wikipedia.org

The theoretical insights gained from molecular modeling are often in good agreement with in vitro bioassay results, confirming the importance of specific structural features for biological activity and guiding further lead optimization. nih.gov

In Vitro Mechanistic Investigations on Select Biological Targets (Non-Cellular/Non-Organismal)

In the realm of non-clinical and mechanistic biological research, the exploration of how novel chemical entities interact with biological targets at a molecular level is paramount. For derivatives of this compound, in vitro mechanistic investigations in non-cellular and non-organismal systems are crucial for elucidating their potential as therapeutic agents. These studies, which include enzyme inhibition assays and receptor binding assays, provide foundational data on the compound's affinity, selectivity, and mechanism of action.

For instance, tetrazole-containing compounds have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX). In such studies, the tetrazole ring can mimic the carboxylic acid group of the natural substrate, arachidonic acid, and interact with key residues in the enzyme's active site. The potency of inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A hypothetical data table for a series of this compound derivatives against a target enzyme could be structured as follows:

| Compound ID | R-Group Modification | Target Enzyme | IC50 (µM) |

| DFT-001 | -H | COX-2 | Data not available |

| DFT-002 | -CH3 | COX-2 | Data not available |

| DFT-003 | -Cl | COX-2 | Data not available |

| DFT-004 | -OCH3 | COX-2 | Data not available |

This table is for illustrative purposes only, as specific experimental data for these compounds is not currently available.

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for its receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced at various concentrations to compete with the radiolabeled ligand for binding. The affinity of the test compound is often expressed as the inhibitory constant (Ki) or the dissociation constant (Kd).

Derivatives of this compound could be evaluated for their binding affinity to various receptors, such as G-protein coupled receptors (GPCRs). For example, tetrazole-containing compounds have been explored as antagonists for the angiotensin II type 1 (AT1) receptor. In these cases, the tetrazole ring often plays a critical role in anchoring the molecule within the receptor's binding pocket.

A hypothetical data table for receptor binding assays could be presented as:

| Compound ID | Receptor Target | Radioligand | Ki (nM) |

| DFT-001 | AT1 Receptor | [3H]-Losartan | Data not available |

| DFT-002 | AT1 Receptor | [3H]-Losartan | Data not available |

| DFT-003 | AT1 Receptor | [3H]-Losartan | Data not available |

| DFT-004 | AT1 Receptor | [3H]-Losartan | Data not available |

This table is for illustrative purposes only, as specific experimental data for these compounds is not currently available.

Influence of Difluoromethoxy-phenyl Group on Molecular Recognition and Binding Affinity

The difluoromethoxy-phenyl group is a key structural feature of this compound and is expected to significantly influence its molecular recognition and binding affinity. The introduction of fluorine atoms into a phenyl ring can have profound effects on the molecule's physicochemical properties.

The difluoromethoxy group (-OCHF2) is a lipophilic, electron-withdrawing substituent. Its presence can alter the electronic distribution of the phenyl ring, which in turn can affect interactions with the biological target. The fluorine atoms can participate in hydrogen bonds with suitable donor groups on the protein, although these are generally weaker than traditional hydrogen bonds. More significantly, the C-F bond is highly polarized, which can lead to favorable electrostatic and dipolar interactions within the binding site.

Furthermore, the difluoromethoxy group can influence the conformation of the molecule. The steric bulk of the substituent can dictate the preferred orientation of the phenyl ring relative to the tetrazole moiety, which is crucial for optimal fitting into a binding pocket. The lipophilicity of the difluoromethoxy group can also enhance hydrophobic interactions with nonpolar residues in the active site or binding pocket, potentially increasing binding affinity.

The "ortho" position of the difluoromethoxy group on the phenyl ring is also significant. This positioning can enforce a specific torsional angle between the phenyl and tetrazole rings, which may be beneficial for binding to a particular target. This conformational constraint can reduce the entropic penalty upon binding, leading to a higher affinity.

Emerging Academic Applications and Future Research Directions for Tetrazole Derivatives

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a unique structural motif that imparts a range of valuable properties to organic molecules. Its high nitrogen content, metabolic stability, and ability to act as a bioisostere for carboxylic acids have made it a privileged scaffold in medicinal chemistry. evitachem.comresearchgate.net Beyond pharmaceuticals, the distinct electronic and structural characteristics of tetrazole derivatives are paving the way for novel applications in materials science, organic synthesis, and catalysis. This article focuses on the emerging academic applications and future research directions for tetrazole derivatives, with a specific lens on the potential of "5-(2-Difluoromethoxy-phenyl)-2H-tetrazole".

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(2-difluoromethoxy-phenyl)-2H-tetrazole, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Cycloaddition : Use a [2+3] cycloaddition between nitriles and sodium azide under reflux in polar solvents (e.g., DMF or DMSO). Monitor reaction progress via TLC and optimize temperature (80–120°C) to balance yield and byproduct formation .

- Coupling Reactions : Introduce the difluoromethoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst. Key parameters include stoichiometric control of boronic acid derivatives and inert atmosphere conditions .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water for high-purity crystals (>95%) .